molecular formula C8H5F4NO2 B1442286 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene CAS No. 1262412-94-1

2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene

Cat. No. B1442286
M. Wt: 223.12 g/mol
InChI Key: AXZQAKMGVDNVBG-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene, also known as FNTB, is a synthetic aromatic compound with a wide range of applications in the scientific research field. It is an important intermediate for the synthesis of a variety of compounds and has been used in a variety of research settings, including drug development and biochemical and physiological studies. FNTB has unique properties that make it an ideal compound for use in laboratory experiments.

Scientific Research Applications

Derivatization Reagent in Wine Analysis

2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene has been utilized as a derivatization reagent for the analysis of biogenic amines in wines. This compound has shown effectiveness in precolumn derivatization of amines like histamine, tryptamine, tyramine, and phenylethylamine, leading to high purity derivatives characterized by NMR. Its application in wine samples demonstrated high repeatability and accuracy, with benefits such as lower solvent consumption and reduced analysis time compared to other methods (Jastrzębska et al., 2016).

Influence on Mesomorphic Properties

In liquid crystal research, the compound's derivatives have been investigated for their effects on the mesomorphic properties of certain materials. Specifically, the influence of terminal and lateral substitution on phase transition temperatures and the stability of the smectic A phase in liquid crystals has been studied. This research provides insights into the design and optimization of liquid crystal materials for various applications (Dabrowski et al., 1995).

Synthesis and Nucleophilic Aromatic Substitution

Another area of application is in the synthesis and nucleophilic aromatic substitution reactions. The compound has been used in the preparation of various derivatives through nucleophilic aromatic substitution, demonstrating its versatility in synthetic organic chemistry. These reactions provide novel benzenes with specific substitution patterns, which are useful for further chemical studies and applications (Ajenjo et al., 2016).

Dissociative Electron Attachment Study

This compound has also been studied in the context of dissociative electron attachment (DEA). Research in this area involves understanding the interactions of electrons with molecules, which is crucial in fields like radiation chemistry and material science. Such studies provide valuable insights into the behavior of molecules under electron impact and the resulting ion formation (Wnorowska et al., 2014).

Microwave Assisted Synthesis

It has been used in the microwave-assisted synthesis of fluorinated heterocyclic compounds, demonstrating an efficient method to enhance yields and reduce reaction times in the preparation of complex organic molecules. This approach is significant in speeding up chemical synthesis and improving yield efficiencies (Loghmani-Khouzani et al., 2005).

properties

IUPAC Name

2-fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c9-7-3-6(13(14)15)2-1-5(7)4-8(10,11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZQAKMGVDNVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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